molecular formula C22H26ClNO B5029385 4-Methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride

4-Methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride

Cat. No.: B5029385
M. Wt: 355.9 g/mol
InChI Key: WFGOQUYDQSWRBN-UHFFFAOYSA-N
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Description

4-Methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride is a complex organic compound that features a pyrrolidine ring, a pent-2-yn-1-ol backbone, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride typically involves multi-step organic reactions. One common route includes the alkylation of pyrrolidine with a suitable alkyne precursor, followed by the addition of diphenyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring or the alkyne moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

4-Methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and diphenyl groups may facilitate binding to proteins or enzymes, altering their activity. The compound’s effects are mediated through pathways that involve changes in molecular conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one
  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

What sets 4-Methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride apart is its unique combination of a pyrrolidine ring with a pent-2-yn-1-ol backbone and diphenyl groups. This structure provides distinct chemical properties and reactivity patterns that are not commonly found in other similar compounds.

Properties

IUPAC Name

4-methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO.ClH/c1-21(2,23-17-9-10-18-23)15-16-22(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,24H,9-10,17-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGOQUYDQSWRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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